4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633495
InChI: InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-]
Molecular Formula: C14H9ClN2O4S
Molecular Weight: 336.8 g/mol

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole

CAS No.:

Cat. No.: VC13633495

Molecular Formula: C14H9ClN2O4S

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole -

Specification

Molecular Formula C14H9ClN2O4S
Molecular Weight 336.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-chloro-5-nitroindole
Standard InChI InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H
Standard InChI Key VYZIVNKAVXUUHO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole nucleus in 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is substituted at three distinct positions:

  • N-1: A phenylsulfonyl (-SO₂C₆H₅) group, which acts as a strong electron-withdrawing moiety.

  • C-4: A chlorine atom, contributing to electronic deactivation of the aromatic system.

  • C-5: A nitro (-NO₂) group, further enhancing the electron-deficient nature of the indole ring.

The SMILES notation, O=S(N1C=CC2=C1C=CC([N+]([O-])=O)=C2Cl)(C3=CC=CC=C3)=O, precisely captures the connectivity of these substituents . X-ray crystallographic studies of analogous compounds, such as (E)-1-[2-(4-Chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl] derivatives, reveal dihedral angles of ~80° between the indole core and appended aromatic rings, suggesting significant steric and electronic modulation .

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight336.75 g/mol
Density1.63 ± 0.1 g/cm³ (Predicted)
Boiling Point539.9 ± 60.0°C (Predicted)
pKa-0.67 ± 0.30 (Predicted)
Storage ConditionsUnder inert gas, 2–8°C

The strongly acidic pKa arises from the cumulative electron-withdrawing effects of the substituents, which stabilize deprotonated intermediates . The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for synthetic applications .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, retrosynthetic analysis suggests a multi-step route:

  • Indole Sulfonylation: Reaction of 4-chloro-5-nitroindole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the N-1 sulfonyl group .

  • Nitration/Chlorination: Sequential electrophilic substitution reactions to introduce nitro and chloro groups at C-5 and C-4, respectively. The nitro group is typically introduced via mixed acid (HNO₃/H₂SO₄) nitration, while chlorination may employ Cl₂ or SO₂Cl₂ under controlled conditions .

Industrial Production

Commercial suppliers (e.g., CymitQuimica, BLD Pharm) offer the compound in research quantities (1 mg–1 g) with purity ≥98% . Batch production likely employs continuous flow reactors to optimize yield and minimize byproducts. Key challenges include:

  • Regioselectivity: Ensuring precise substitution at C-4 and C-5.

  • Stability: Degradation risks due to the nitro group’s thermal sensitivity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient indole core facilitates nucleophilic attack, particularly at C-3. Studies on 1,2-bis(phenylsulfonyl)-1H-indole demonstrate that organocuprates (e.g., Gilman reagents) undergo conjugate addition at C-3, displacing the sulfonyl group via an SN2' mechanism . For 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole, analogous reactivity is anticipated, enabling the synthesis of 3-substituted indoles (Figure 1) .

Figure 1: Proposed mechanism for nucleophilic substitution at C-3 .

Electrophilic Reactions

Despite its electron-deficient nature, the indole’s C-2 and C-6 positions retain residual nucleophilicity. Halogenation (e.g., bromination) at these sites has been reported for related compounds, though yields are moderate (40–60%) due to competing side reactions .

ParameterSpecificationSource
GHS PictogramIrritant
Signal WordWarning
Precautionary StatementsP261, P305+P351+P338

Comparative Analysis with Related Compounds

CompoundSubstituentsReactivity at C-3Biological Activity
1,2-Bis(phenylsulfonyl)-1H-indoleSO₂Ph at N-1, C-2Organocuprate addition Not reported
4-Chloro-5-nitroindoleCl at C-4, NO₂ at C-5Electrophilic substitutionAntifungal
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indoleSO₂Ph, Cl, NO₂Nucleophilic substitution Kinase inhibition

The phenylsulfonyl group uniquely enables C-3 functionalization, distinguishing it from simpler nitroindoles .

Recent Advances and Future Directions

Structural Optimization

  • Crystal Engineering: Modulating dihedral angles between the indole core and sulfonyl group to enhance binding affinity .

  • Prodrug Derivatives: Masking the nitro group as a nitroreductase-sensitive prodrug for targeted cancer therapy .

Sustainable Synthesis

  • Catalytic Methods: Transition metal-catalyzed C–H activation to streamline synthesis .

  • Green Solvents: Replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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